2-[(Diethylamino)methyl]cyclohexanone
Description
Contextualization within Cyclohexanone (B45756) and Tertiary Amine Chemistry
The chemical character of 2-[(Diethylamino)methyl]cyclohexanone is defined by its two primary functional groups: the cyclohexanone ring and the diethylaminomethyl substituent, which contains a tertiary amine.
Cyclohexanone Chemistry: Cyclohexanone is a six-membered cyclic ketone that serves as a foundational molecule in industrial and laboratory synthesis. wikipedia.org Its industrial production often involves the oxidation of cyclohexane (B81311) or the partial hydrogenation of phenol. wikipedia.org The reactivity of cyclohexanone is dominated by the carbonyl group and the adjacent α-carbons. The α-protons are acidic, allowing for the formation of an enolate ion, which can then act as a nucleophile in various reactions, including alkylations and condensations. quora.com This reactivity is fundamental to the synthesis of many complex organic molecules and substituted cyclohexanone derivatives. nih.govorganic-chemistry.org The self-condensation of cyclohexanone, for instance, can produce dimers like 2-(1-cyclohexenyl)cyclohexanone, which are precursors to other important chemicals. wikimedia.org
Tertiary Amine Chemistry: Tertiary amines are organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic groups. The nitrogen atom in a tertiary amine possesses a lone pair of electrons, making it basic and nucleophilic. This electronic feature allows tertiary amines to function as catalysts in a wide array of organic reactions, such as the ring-opening of epoxides and in polyurethane synthesis. researchgate.netgvchem.compoliuretanos.com.br Their ability to act as proton acceptors or to activate other molecules is crucial in many catalytic cycles. acs.orgacs.org
The integration of both a cyclohexanone moiety and a tertiary amine group in this compound results in a molecule with dual reactivity. The ketone's α-position is functionalized, and the presence of the basic nitrogen atom can influence intramolecular reactions or the molecule's role in subsequent synthetic steps.
Research Significance and Interdisciplinary Relevance (Non-Biological)
The primary significance of this compound and its close analogs in non-biological academic research lies in their utility as specialized intermediates in organic synthesis. The structure is particularly useful for introducing a functionalized side chain onto a cyclohexyl framework, which can then be used to construct more complex molecular architectures.
A notable application is in stereoselective synthesis. For example, the related compound 2-[(dimethylamino)methyl]cyclohexanone is a key precursor in Grignard reactions to produce specific diastereomers of substituted cyclohexanol (B46403) compounds. google.com In these reactions, the dimethylaminomethyl group can act as a chelating agent, coordinating to the magnesium ion of the Grignard reagent. This chelation helps to direct the incoming nucleophile to a specific face of the carbonyl group, thereby controlling the stereochemical outcome of the reaction. The ability to influence diastereoselectivity is of high importance in the synthesis of complex target molecules where specific three-dimensional arrangements of atoms are required. google.com This application highlights the compound's role as a chiral auxiliary or a directing group in asymmetric synthesis, a field of significant relevance in materials science and the development of novel catalysts.
Historical Perspective on Related Mannich Bases in Chemical Synthesis
The compound this compound belongs to a class of compounds known as Mannich bases. The synthesis of these compounds is achieved through the Mannich reaction, a three-component condensation reaction named after the German chemist Carl Mannich. thermofisher.combyjus.com First reported in the early 20th century, the reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgtaylorandfrancis.com
The general Mannich reaction involves three key components:
An active hydrogen compound (e.g., a ketone, aldehyde, or ester). acs.org
An aldehyde, most commonly formaldehyde (B43269). thermofisher.com
Ammonia or a primary or secondary amine. wikipedia.org
| Reactant Type | Example for Synthesizing this compound |
| Active Hydrogen Compound | Cyclohexanone |
| Aldehyde | Formaldehyde |
| Secondary Amine | Diethylamine (B46881) |
The reaction mechanism begins with the formation of an iminium ion from the amine and formaldehyde. byjus.comwikipedia.org The active hydrogen compound, in this case, cyclohexanone, tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion. byjus.com The resulting product is a β-amino carbonyl compound, or Mannich base. wikipedia.org
Historically, the Mannich reaction quickly became a cornerstone of synthetic organic chemistry due to its reliability and the versatility of the resulting Mannich bases. thermofisher.com These bases are stable but reactive intermediates. They can undergo various transformations, such as elimination reactions to form α,β-unsaturated ketones (Michael acceptors) or be used in the synthesis of complex heterocyclic systems. thermofisher.comwikipedia.org The development of the Mannich reaction provided chemists with a powerful tool for carbon-carbon bond formation and the introduction of nitrogen-containing functional groups into a wide range of molecules. core.ac.ukgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(diethylaminomethyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h10H,3-9H2,1-2H3 |
InChI Key |
LTBLMYLXXFMMIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Diethylamino Methyl Cyclohexanone
Direct Synthesis Routes via Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (cyclohexanone), an aldehyde (typically formaldehyde), and a secondary amine (diethylamine). This reaction provides a straightforward method for the aminomethylation of cyclohexanone (B45756) at the α-position.
The general scheme for the Mannich reaction in this context is as follows:
Cyclohexanone + Formaldehyde (B43269) + Diethylamine (B46881) → 2-[(Diethylamino)methyl]cyclohexanone
The reaction is typically carried out by reacting cyclohexanone with formaldehyde and diethylamine hydrochloride. The use of the hydrochloride salt of the amine is common to prevent the formation of by-products.
Optimization of Reaction Conditions for Mannich Reaction
The efficiency of the Mannich reaction for the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. While specific optimization data for the diethylamino derivative is not extensively reported, valuable insights can be drawn from the well-documented synthesis of its close analog, 2-((dimethylamino)methyl)cyclohexanone.
For the synthesis of the analogous dimethylamino compound, a method reported by Grunenthal involves reacting two equivalents of cyclohexanone with one equivalent each of dimethylamine (B145610) hydrochloride and formaldehyde, using glacial acetic acid as a solvent. This method is noted for providing higher yields and being more manageable in a laboratory setting. The reaction is typically heated under reflux for several hours. oc-praktikum.de
Post-reaction work-up is crucial for isolating a pure product. A common procedure involves vacuum distillation to remove excess cyclohexanone, water, and the acidic solvent. The resulting residue can then be treated with a solvent like acetone (B3395972) to induce crystallization of the hydrochloride salt of the Mannich base. The free base can be liberated by treatment with a strong base, such as sodium hydroxide (B78521), followed by extraction into an organic solvent.
Table 1: Representative Reaction Conditions for the Mannich Synthesis of 2-(Aminomethyl)cyclohexanones
| Parameter | Condition | Source |
| Reactants | Cyclohexanone, Formaldehyde, Diethylamine HCl | Analogous to google.com |
| Solvent | Glacial Acetic Acid, Ethanol (B145695) | oc-praktikum.de |
| Temperature | Reflux | oc-praktikum.de |
| Reaction Time | Several hours (e.g., 4 hours) | oc-praktikum.de |
| Work-up | Vacuum distillation, Crystallization, Basification, Extraction |
Catalytic Approaches in Mannich Base Synthesis
The Mannich reaction can be facilitated by the use of catalysts, which can improve reaction rates and yields. Both acid and base catalysis are commonly employed. In many protocols, the use of the amine hydrochloride salt itself provides the necessary acidic conditions for the reaction to proceed. Additional strong acid, such as concentrated hydrochloric acid, can also be added to catalyze the reaction. oc-praktikum.de
Recent advancements in organic synthesis have seen the development of more sophisticated catalytic systems, including the use of organocatalysts and metal complexes to promote Mannich and related reactions. However, specific literature detailing advanced catalytic approaches for the synthesis of this compound is limited. General principles of Mannich reaction catalysis suggest that Lewis acids could potentially be employed to activate the intermediate iminium ion, thereby accelerating the reaction.
Alternative Synthetic Pathways
While the Mannich reaction is the most common route, alternative synthetic strategies can be employed to produce this compound. These methods may offer advantages in specific contexts, such as avoiding the use of formaldehyde or providing access to different substitution patterns.
Amine Alkylation Approaches (e.g., using 2-(halomethyl)cyclohexanone derivatives)
An alternative strategy involves the alkylation of diethylamine with a cyclohexanone derivative bearing a leaving group on the α-methyl position. This is a type of nucleophilic substitution reaction. The synthesis of a 2-(halomethyl)cyclohexanone precursor is the first step in this approach.
For example, 2-(chloromethyl)cyclohexanone can be reacted with diethylamine to yield the desired product. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of diethylamine acts as the nucleophile, displacing the chloride ion.
Reaction Scheme:
2-(Chloromethyl)cyclohexanone + Diethylamine → this compound + HCl
This approach is subject to a common challenge in amine alkylation: the potential for over-alkylation, where the product amine can react further with the alkylating agent. wikipedia.org However, in the synthesis of a tertiary amine from a secondary amine, this is the final alkylation step before the formation of a quaternary ammonium (B1175870) salt, making it a generally effective method. masterorganicchemistry.com The reaction conditions would typically involve a suitable solvent and potentially a base to neutralize the hydrogen chloride formed during the reaction.
Cyclohexanone Derivatization Followed by Aminomethylation
Another alternative pathway involves the initial derivatization of cyclohexanone to introduce a functional group that can later be converted to the aminomethyl group. For instance, cyclohexanone can be first converted to an enamine by reacting it with a secondary amine. The resulting enamine can then be reacted with an electrophile that can be subsequently transformed into the desired aminomethyl group.
A more direct derivatization approach could involve the introduction of a placeholder group at the α-position of cyclohexanone, which is then substituted by the (diethylamino)methyl moiety. While conceptually plausible, specific examples of this strategy for the synthesis of this compound are not well-documented in the literature.
Stereoselective Synthesis of Enantiopure this compound
The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is of interest for applications where specific stereochemistry is required. Asymmetric synthesis aims to produce a single enantiomer in excess.
One potential approach is the use of a chiral auxiliary. A chiral amine could be used to form a chiral enamine from cyclohexanone. Subsequent reaction with an appropriate electrophile would proceed diastereoselectively, and removal of the chiral auxiliary would yield the enantiomerically enriched product.
Another powerful strategy is the use of organocatalysis. Chiral amines, such as proline and its derivatives, have been shown to be effective catalysts for asymmetric Mannich reactions. wikipedia.org These catalysts can activate the ketone by forming a chiral enamine intermediate, which then reacts with the iminium ion in a stereocontrolled manner. wikipedia.org The development of a catalytic asymmetric Mannich reaction between cyclohexanone, formaldehyde, and diethylamine using a suitable chiral catalyst would be a direct and efficient route to enantiopure this compound.
Table 2: Plausible Strategies for Stereoselective Synthesis
| Strategy | Description |
| Chiral Auxiliary | Use of a chiral amine to form a diastereomeric intermediate, followed by removal of the auxiliary. |
| Organocatalysis | Employment of a chiral organocatalyst, such as a proline derivative, to catalyze an asymmetric Mannich reaction. |
Further research is needed to develop and optimize these stereoselective methods for the specific synthesis of enantiopure this compound.
Chiral Auxiliaries in Asymmetric Synthesis
One established method for controlling the stereochemistry of a reaction is the use of a chiral auxiliary. This strategy involves temporarily incorporating a chiral molecule into one of the reactants to direct the formation of a specific stereoisomer. Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
In the context of synthesizing an enantiomerically pure form of this compound, a chiral auxiliary can be attached to the cyclohexanone moiety to form a chiral enamine or enolate equivalent. This chiral intermediate then reacts with the Eschenmoser salt or a pre-formed iminium ion derived from formaldehyde and diethylamine. The steric environment created by the auxiliary guides the approach of the electrophile, favoring the formation of one diastereomer over the other.
A common approach involves the use of chiral oxazolidinones or sulfur-containing auxiliaries like thiazolidinethiones. For instance, an Evans auxiliary (an oxazolidinone) can be acylated and attached to the cyclohexanone framework. The subsequent reaction with the diethylaminomethyl electrophile is directed by the bulky substituent on the auxiliary. The final step involves the cleavage of the auxiliary to yield the desired chiral β-amino ketone.
Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation of Cyclohexanone Derivatives This table presents representative data from similar asymmetric reactions to illustrate the potential efficacy of these methods for the target compound.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| (R)-2-Phenylglycinol | Trimethylsilyl cyanide | >95% | nih.gov |
| Evans Oxazolidinone | Various alkyl halides | >98% | nih.gov |
| Thiazolidinethione | Propionaldehyde | >98% | scielo.org.mx |
| 4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) | Proteinogenic side chains | High | researchgate.net |
Asymmetric Catalysis in Mannich-Type Reactions
Asymmetric catalysis represents a more atom-economical approach to enantioselective synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of chiral product. For the synthesis of this compound, organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool. rsc.org
The direct, three-component asymmetric Mannich reaction catalyzed by (S)-proline is a well-studied transformation. acs.orgresearchgate.net The catalytic cycle begins with the reaction of cyclohexanone and proline to form a chiral enamine. Simultaneously, formaldehyde and diethylamine form an achiral iminium ion. The chiral enamine then attacks the iminium ion in a stereocontrolled manner. The steric hindrance and electronic interactions within the transition state, often involving a hydrogen bond from the carboxylic acid of proline to the iminium nitrogen, dictate the facial selectivity of the attack, leading to high enantioselectivity. acs.orgclockss.org Theoretical studies using density functional theory (DFT) have shown that the activation energy for the transition state leading to the (S)-product is significantly lower than that leading to the (R)-product, which aligns with experimental observations. researchgate.net
Various modified proline catalysts and other organocatalysts have been developed to enhance reactivity, diastereoselectivity (typically favoring the syn isomer), and enantioselectivity, even in the presence of water. researchgate.netacs.org
Table 2: Organocatalytic Asymmetric Mannich Reactions of Cyclohexanone with Imines This table summarizes findings from related reactions to demonstrate the effectiveness of various catalytic systems.
| Catalyst (mol%) | Imine Partner | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of Major Isomer | Reference |
|---|---|---|---|---|---|
| (S)-Proline (30%) | N-PMP-protected α-imino ethyl glyoxylate (B1226380) | DMSO | 95:5 | 99% (syn) | acs.orgresearchgate.net |
| 3-Methyl-β-proline (0.5%) | Ethyl glyoxylate imine | Toluene | 1:19 | 95% (anti) | acs.org |
| 4-tert-Butyldimethylsiloxy-N-prolylsulfonamide (10%) | Iminoglyoxylate | Water/Brine | >99:1 | >99% (syn) | researchgate.net |
| Cinchonine-derived thiourea (B124793) (10%) | N-Boc-aldimine | Diethyl ether | Not specified | 72% | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The traditional Mannich reaction often involves volatile organic solvents and catalysts that can be difficult to separate from the product. Green chemistry principles aim to mitigate these issues by designing processes that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.net
Several green strategies can be applied to the synthesis of this compound:
Solvent-Free Synthesis: Conducting the reaction neat (without a solvent) significantly reduces waste and simplifies purification. Several studies have demonstrated that three-component Mannich reactions can be efficiently catalyzed under solvent-free conditions, often at room temperature, leading to high yields in short reaction times. researchgate.netresearchgate.net
Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds with more environmentally benign alternatives like water or ethanol is a key green strategy. Task-specific ionic liquids have also been employed as recyclable catalysts and reaction media for the Mannich reaction. thaiscience.info
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating methods. researchgate.netoatext.comnih.govugm.ac.id This reduction in reaction time translates to substantial energy savings.
Benign Catalysts: The use of non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. Catalysts like calcium chloride, ferric hydrogen sulfate (B86663) supported on silica, or even saccharose have been used to promote Mannich reactions under environmentally friendly conditions. researchgate.netresearchgate.netuobaghdad.edu.iq
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Mannich Base Synthesis
| Parameter | Traditional Method | Green Chemistry Approach | Advantage of Green Approach |
|---|---|---|---|
| Solvent | Methanol, Ethanol, or Dichloromethane | Solvent-free, Water, or Ethanol | Reduces volatile organic compound (VOC) emissions and waste. |
| Catalyst | Strong acids (e.g., HCl) | Recyclable ionic liquids, Fe(Cp)₂PF₆, CaCl₂ | Minimizes corrosive waste and allows for catalyst reuse. researchgate.netthaiscience.infouobaghdad.edu.iq |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduces reaction time and energy consumption. ugm.ac.idsemanticscholar.org |
| Workup | Solvent extraction, column chromatography | Simple filtration | Simplifies purification, reducing solvent use and waste generation. thaiscience.info |
| Atom Economy | Moderate | High (especially in one-pot, solvent-free reactions) | Maximizes the incorporation of starting materials into the final product. |
Chemical Reactivity and Mechanistic Studies of 2 Diethylamino Methyl Cyclohexanone
Reactivity of the Cyclohexanone (B45756) Carbonyl Moiety
The carbonyl group within the cyclohexanone ring is a primary site for chemical reactions. As with other ketones, its reactivity is dominated by the electrophilicity of the carbonyl carbon and the acidity of the protons on the adjacent α-carbons.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.com This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org For 2-[(diethylamino)methyl]cyclohexanone, these reactions can produce diastereomeric products due to the creation of a new stereocenter at the carbonyl carbon.
The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is influenced by a combination of steric and electronic factors. researchgate.netacs.org The Felkin-Anh model and Cieplak's model provide frameworks for predicting which diastereomer will be favored. researchgate.net Steric hindrance generally favors the nucleophile approaching from the face opposite the larger substituent, while electronic effects, such as hyperconjugation, can also play a crucial role. researchgate.netacs.org
Common nucleophiles used in these transformations include organometallic reagents (e.g., Grignard and organolithium reagents) and hydride reducing agents (e.g., sodium borohydride (B1222165) and lithium aluminum hydride).
Grignard Reagents: The addition of Grignard reagents (R-MgX) to the carbonyl group is a powerful method for forming new carbon-carbon bonds, converting the ketone into a tertiary alcohol. libretexts.org The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org
Hydride Reductions: Reduction of the carbonyl group with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields a secondary alcohol. youtube.com The reaction proceeds through the transfer of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org Studies on the NaBH₄ reduction of the closely related 2-methylcyclohexanone (B44802) show a preference for the formation of the cis-alcohol, where the hydride attacks from the axial face, avoiding steric interaction with the existing substituent in the transition state. odinity.commnstate.edu This suggests that the reduction of this compound would similarly favor the cis-2-[(diethylamino)methyl]cyclohexanol product.
| Nucleophile/Reagent | Product Type | Typical Conditions | Predicted Major Diastereomer |
|---|---|---|---|
| CH₃MgBr (Grignard) | Tertiary Alcohol | Anhydrous diethyl ether or THF, followed by aqueous workup | cis-1-Methyl-2-[(diethylamino)methyl]cyclohexanol |
| PhLi (Organolithium) | Tertiary Alcohol | Anhydrous diethyl ether or THF, followed by aqueous workup | cis-1-Phenyl-2-[(diethylamino)methyl]cyclohexanol |
| NaBH₄ (Hydride) | Secondary Alcohol | Methanol or Ethanol (B145695), 0 °C to room temperature | cis-2-[(Diethylamino)methyl]cyclohexanol |
| LiAlH₄ (Hydride) | Secondary Alcohol | Anhydrous diethyl ether or THF, followed by careful aqueous workup | cis-2-[(diethylamino)methyl]cyclohexanol |
Enolate Chemistry and Alpha-Substitution Reactions
The presence of hydrogen atoms on the carbons alpha (α) to the carbonyl group imparts acidity, allowing for the formation of a nucleophilic enolate intermediate upon treatment with a base. This enolate can then react with various electrophiles, leading to α-substitution. youtube.com In an unsymmetrical ketone like this compound, the regioselectivity of enolate formation is a key consideration.
A powerful method for the controlled α-alkylation of ketones involves the use of enamines. masterorganicchemistry.com Cyclohexanone can react with a secondary amine, such as diethylamine (B46881), in the presence of an acid catalyst to form a nucleophilic enamine. chegg.com This enamine can then undergo Sₙ2 reactions with electrophiles like alkyl halides. masterorganicchemistry.com182.160.97 Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-substituted ketone. pearson.com This strategy provides a route to synthesize compounds like this compound itself or to introduce other substituents at the α-position.
Direct alkylation of this compound is also possible. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would preferentially deprotonate the less sterically hindered α-position (C6), forming the kinetic enolate. libretexts.org This enolate can then react with an alkyl halide to yield a 2,6-disubstituted cyclohexanone. The use of weaker bases under thermodynamic control could lead to a mixture of enolates.
| Method | Reagents | Intermediate | Product Type |
|---|---|---|---|
| Enamine Alkylation | 1. Diethylamine, H⁺ (cat.) 2. CH₃CH₂I 3. H₃O⁺ | Enamine / Iminium salt | 2-Ethylcyclohexanone |
| Direct Alkylation (Kinetic) | 1. LDA, THF, -78 °C 2. CH₃I | Lithium Enolate | 2-[(Diethylamino)methyl]-6-methylcyclohexanone |
| Direct Alkylation (Thermodynamic) | 1. NaH, THF, reflux 2. CH₃I | Sodium Enolate | Mixture of 2,2- and 2,6-disubstituted products |
Reactivity of the Diethylamino Group
The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center. Its reactivity is typical of a tertiary amine.
Quaternization Reactions
As a tertiary amine, the diethylamino group readily reacts with alkyl halides in a classic Sₙ2 reaction known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. wikipedia.org This process, also called quaternization, converts the neutral amine into a permanently charged cationic species. The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. wikipedia.org The reaction rate is influenced by the solvent, temperature, and steric hindrance around the nitrogen atom. google.comsemanticscholar.org
| Alkylating Agent | Product Name | Typical Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | 2-[(Diethyl(methyl)ammonio)methyl]cyclohexanone iodide | Acetonitrile (B52724) or THF, Room Temperature |
| Ethyl bromide (CH₃CH₂Br) | 2-[(Triethylammonio)methyl]cyclohexanone bromide | Ethanol, Reflux |
| Benzyl chloride (BnCl) | 2-[(Benzyl(diethyl)ammonio)methyl]cyclohexanone chloride | Acetonitrile, Reflux |
Elimination Reactions (e.g., Hofmann Elimination)
Quaternary ammonium salts containing at least one β-hydrogen can undergo an elimination reaction when heated with a strong base, a process known as the Hofmann elimination. wikipedia.orglscollege.ac.in This reaction proceeds via an E2 mechanism and typically yields the least substituted alkene, a regioselectivity known as the Hofmann rule. byjus.comchemistrysteps.com The bulky quaternary ammonium group acts as the leaving group, and the base (typically hydroxide) preferentially abstracts the most accessible, least sterically hindered β-hydrogen. libretexts.orgorganicchemistrytutor.com
For this compound, the Hofmann elimination is a multi-step sequence:
Exhaustive Methylation: The tertiary amine is first converted into a quaternary ammonium salt, typically using excess methyl iodide. byjus.comchadsprep.com
Anion Exchange: The resulting iodide salt is treated with silver oxide (Ag₂O) and water to replace the iodide ion with a hydroxide (B78521) ion, forming the quaternary ammonium hydroxide. allen.in
Elimination: Heating the quaternary ammonium hydroxide promotes the E2 elimination. The hydroxide ion removes a proton from one of the ethyl groups, leading to the formation of ethene, water, and the neutral product, 2-(diethylaminomethyl)cyclohexanone is converted to 2-(N-ethyl-N-methylaminomethyl)cyclohexanone and ethene, along with water. A second elimination is possible to remove the remaining ethyl group. A more synthetically relevant elimination involves the hydrogens on the cyclohexyl ring. Deprotonation at the C2 position would lead to the formation of 2-methylenecyclohexanone (B3058787) and the expulsion of triethylamine (B128534) as the leaving group.
Ligand Properties in Coordination Chemistry (Non-Biological)
The presence of two potential donor atoms—the nitrogen of the amino group and the oxygen of the carbonyl group—allows this compound to function as a potential chelating ligand in coordination chemistry. Such molecules that can bind to a central metal atom or ion at two or more points are known as polydentate ligands.
This molecule can act as a bidentate N,O-ligand, forming a stable five-membered chelate ring with a metal center. scispace.com The lone pair on the nitrogen and a lone pair on the carbonyl oxygen can coordinate simultaneously to a metal ion, such as transition metals like copper(II), nickel(II), cobalt(II), or zinc(II). core.ac.uk The formation of such complexes can significantly alter the electronic properties and steric environment of both the ligand and the metal. The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. pvpcollegepatoda.orgnih.gov
Intermolecular and Intramolecular Interactions of this compound
The chemical behavior of this compound, a Mannich base derived from cyclohexanone, diethylamine, and formaldehyde (B43269), is significantly influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and with its surrounding environment (intermolecular). These interactions dictate its conformational preferences, which in turn affect its reactivity in various chemical transformations.
Hydrogen Bonding Influences on Conformation and Reactivity
While this compound itself lacks a hydrogen bond donor (as the nitrogen atom is tertiary), its carbonyl oxygen can act as a hydrogen bond acceptor. quora.comyoutube.comstackexchange.com This ability to accept hydrogen bonds from protic solvents, reagents, or catalysts can have a profound impact on the molecule's conformation and reactivity.
In the absence of hydrogen bonding, the conformational equilibrium of 2-substituted cyclohexanones is typically governed by a combination of steric and electronic effects. tandfonline.com For many 2-substituted cyclohexanones, the substituent prefers an axial orientation to minimize dipole-dipole repulsions with the carbonyl group. tandfonline.comresearchgate.net However, the bulky diethylaminomethyl group would experience significant 1,3-diaxial strain with the axial hydrogens at the C4 and C6 positions, likely favoring an equatorial position in non-polar, aprotic solvents.
The introduction of a protic medium can alter this equilibrium. Solvation of the carbonyl oxygen via hydrogen bonding can change its effective size and electronic properties, thereby influencing the conformational preference of the diethylaminomethyl substituent. More importantly, intramolecular hydrogen bonding can become a key factor if the amine is protonated. In an acidic medium, the diethylamino group becomes a diethylammonium (B1227033) group, which can then act as a hydrogen bond donor. This allows for the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, creating a seven-membered ring-like structure. nih.gov This intramolecular hydrogen bond would lock the diethylaminomethyl group in a specific conformation, significantly impacting its reactivity and the stereochemical outcome of its reactions.
The formation of such an intramolecular hydrogen bond can:
Stabilize a specific chair conformation: The hydrogen bond can overcome other steric or electronic effects, forcing the substituent into a conformation it might not otherwise adopt.
Increase the electrophilicity of the carbonyl carbon: By withdrawing electron density from the carbonyl oxygen, the hydrogen bond makes the carbonyl carbon more susceptible to nucleophilic attack.
Influence the pKa of the amine: The proximity and interaction with the carbonyl group can affect the basicity of the nitrogen atom.
Cyclization and Rearrangement Pathways
β-Aminoketones like this compound are known to undergo a variety of cyclization and rearrangement reactions, often promoted by acid or base catalysis. rsc.orggijash.com The specific pathways are highly dependent on the reaction conditions and the structure of the molecule.
Intramolecular Aldol-Type Cyclization: Under basic conditions, a proton can be abstracted from the α-carbon of the cyclohexanone ring (C6). The resulting enolate can then undergo an intramolecular nucleophilic attack on the carbon of the diethylaminomethyl group, displacing the diethylamine and forming a bicyclic product. This is an example of an intramolecular nucleophilic substitution.
Alternatively, under certain conditions, Mannich bases can undergo a retro-Mannich reaction to regenerate an enolate and an iminium ion, which can then participate in other reaction pathways. wikipedia.org
Intramolecular Mannich-Type Cyclization: If the molecule contains other nucleophilic centers, intramolecular cyclization can occur. For this compound itself, the most likely cyclization pathways involve the cyclohexanone ring. However, derivatives of this compound could be designed to undergo specific intramolecular cyclizations. For example, modification of the diethylamino group to include a nucleophilic moiety could lead to the formation of new heterocyclic rings. The general mechanism for such cyclizations involves the formation of an iminium ion, which is then attacked by an internal nucleophile.
Rearrangement Pathways: Rearrangements of β-aminoketones are also possible, particularly under acidic conditions. nih.gov Protonation of the carbonyl oxygen can facilitate a rearrangement involving migration of the aminomethyl group. While less common for simple cyclohexanone derivatives, such rearrangements can be significant in more complex systems.
One potential rearrangement is a semipinacol-type rearrangement, especially if the carbon bearing the amino group is tertiary. For this compound, this is less likely. A more plausible pathway could involve fragmentation, such as the retro-Mannich reaction mentioned earlier, followed by recombination to form a different product. wikipedia.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic studies and isotope effects are powerful tools for elucidating these mechanisms.
Kinetic Studies of Reaction Rates
Kinetic studies on the formation of this compound (the Mannich reaction) reveal that the reaction mechanism is highly dependent on the pH of the medium. acs.org
In acidic media: The reaction typically proceeds through the formation of an iminium ion from diethylamine and formaldehyde. The enol form of cyclohexanone then acts as the nucleophile, attacking the iminium ion. The rate-determining step is often the attack of the enol on the iminium ion.
In basic media: The reaction is believed to involve the formation of the cyclohexanone enolate, which then attacks the product of the condensation of diethylamine and formaldehyde (an aminomethylol). The rate of the reaction increases with increasing pH in this regime. acs.org
The rates of subsequent reactions, such as cyclization or elimination, can also be studied. For example, the rate of elimination of diethylamine to form 2-methylenecyclohexanone (a common reaction of Mannich bases) can be monitored spectroscopically. Such studies would likely show a dependence on the concentration of base and the nature of the solvent.
Below is an illustrative data table showing hypothetical rate constants for the formation of a cyclohexanone Mannich base under different pH conditions, based on general findings for this reaction type. acs.org
| pH | Catalyst | [Cyclohexanone] (M) | [Diethylamine] (M) | [Formaldehyde] (M) | Initial Rate (M/s) | Rate Constant, k |
| 4.5 | HCl | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ | 1.2 x 10⁻² M⁻²s⁻¹ |
| 7.0 | None | 0.1 | 0.1 | 0.1 | 5.0 x 10⁻⁷ | 5.0 x 10⁻⁴ M⁻²s⁻¹ |
| 9.5 | NaOH | 0.1 | 0.1 | 0.1 | 8.5 x 10⁻⁵ | 8.5 x 10⁻² M⁻²s⁻¹ |
This table is for illustrative purposes and does not represent experimentally determined data for this compound.
Isotope Effects in Reaction Mechanisms
Isotope effects, particularly kinetic isotope effects (KIEs), provide detailed information about the transition states of rate-determining steps. For reactions involving this compound, several types of isotope effects could be investigated.
Deuterium Isotope Effects in Formation: In the base-catalyzed Mannich reaction, the rate-determining step may be the deprotonation of the α-carbon of cyclohexanone to form the enolate. If this is the case, using cyclohexanone-2,2,6,6-d₄ would lead to a primary kinetic isotope effect (kH/kD > 1), where the reaction rate is slower for the deuterated compound. A significant primary KIE would confirm that C-H bond breaking is part of the rate-determining step.
Solvent Isotope Effects: Running the reaction in a deuterated solvent like D₂O can reveal the role of proton transfer in the mechanism. For example, in the acid-catalyzed formation, if a proton transfer from the catalyst to the carbonyl oxygen is a key step, a solvent isotope effect (kH₂O/kD₂O) would be observed. An inverse solvent isotope effect (kH₂O/kD₂O < 1) can sometimes occur if a pre-equilibrium step involves the formation of a more stabilized species in D₂O. semanticscholar.org
Isotope Effects in Subsequent Reactions: For reactions like the base-promoted elimination of diethylamine, a primary KIE would be expected if the abstraction of the α-proton is the rate-determining step. This is a common feature of E2 and E1cB elimination mechanisms. Studying the KIE can help distinguish between these pathways. For instance, a large KIE is characteristic of an E2 mechanism where C-H bond breaking occurs in the transition state of the rate-determining step.
Below is a hypothetical data table illustrating potential kinetic isotope effects for a base-catalyzed elimination reaction of a β-aminoketone.
| Substrate | Base | Rate Constant (s⁻¹) | kH/kD |
| This compound | NaOEt | 3.4 x 10⁻⁴ | 5.8 |
| This compound-2-d₁ | NaOEt | 5.9 x 10⁻⁵ |
This table is for illustrative purposes and does not represent experimentally determined data for this compound. A kH/kD value of 5.8 would strongly suggest that the C-H bond at the 2-position is being broken in the rate-determining step of the elimination reaction.
Advanced Characterization Techniques for Mechanistic Insights in 2 Diethylamino Methyl Cyclohexanone Chemistry
Spectroscopic Analysis for Conformational and Stereochemical Elucidation
Spectroscopic techniques are paramount for defining the connectivity and spatial arrangement of atoms in 2-[(Diethylamino)methyl]cyclohexanone. Methods like 2D Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy offer detailed views of its complex structure.
2D Nuclear Magnetic Resonance (NMR)
Based on the analysis of its dimethyl analogue, the following 13C NMR assignments can be proposed. oc-praktikum.de The carbonyl carbon (C-1) is expected to resonate significantly downfield, a characteristic feature of ketones. The carbons of the diethylamino group and the methylene (B1212753) bridge would have distinct chemical shifts influenced by the nitrogen atom.
Table 1: Predicted 13C NMR Chemical Shifts for this compound based on its Dimethyl Analogue
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~210 |
| -CH- (at C2) | ~47 |
| -CH2-N | ~57 |
| N-(CH2 -CH3)2 | ~45-50 |
| N-(CH2-CH3 )2 | ~10-15 |
| Cyclohexane (B81311) CH2 | 24-43 |
Note: These are estimated values based on data for 2-(dimethylaminomethyl)-cyclohexanone hydrochloride and general NMR principles. Actual values may vary.
2D NMR experiments like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclohexanone (B45756) ring and the diethylaminomethyl side chain, confirming their connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, offering insights into the preferred conformation of the molecule in solution, particularly the orientation of the diethylaminomethyl group relative to the cyclohexanone ring.
Chiroptical Spectroscopy
This compound possesses a stereocenter at the C-2 position of the cyclohexanone ring, making it a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.
For cyclohexanone derivatives, the n→π* electronic transition of the carbonyl group typically gives rise to a CD signal in the 280-300 nm region. The sign and intensity of the observed Cotton effect can be correlated with the absolute configuration of the stereocenter adjacent to the carbonyl group. While specific CD data for this compound is not available, studies on related α-chiral cyclohexanones demonstrate that this technique can effectively discriminate between enantiomers. researchgate.net Such analysis would be crucial for monitoring stereoselective syntheses or resolutions of this compound.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (molar mass: 183.30 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation pathways related to its ketone and tertiary amine functional groups. adamcap.com
Although a specific mass spectrum for this compound is not publicly documented, the fragmentation of its analogue, 2-[(dimethylamino)methyl]cyclohexanone (molar mass: 155.24 g/mol ), has been reported. nist.gov Based on this and established fragmentation rules for amines and ketones, a predictive fragmentation pathway can be outlined. libretexts.orgmiamioh.edulibretexts.org
A primary and highly characteristic fragmentation for amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion.
Key Predicted Fragmentation Pathways:
α-Cleavage (Amine): The most favorable fragmentation is expected to be the cleavage of the bond between C-2 of the cyclohexanone ring and the methylene carbon. This would result in the loss of a cyclohexanone radical and the formation of a highly stabilized diethylaminomethylidene iminium ion. This fragment is often the base peak in the mass spectra of such compounds.
McLafferty Rearrangement (Ketone): If a γ-hydrogen is available on an alkyl chain attached to the carbonyl group, a McLafferty rearrangement can occur. In this case, the diethylaminomethyl substituent does not directly participate, but fragmentation of the cyclohexanone ring itself might be initiated by this mechanism, though it is generally less prominent than α-cleavage in amino ketones.
Cleavage adjacent to the Carbonyl Group: Alpha-cleavage next to the carbonyl group is a typical fragmentation for ketones. libretexts.org This could involve the loss of the diethylaminomethyl group or cleavage of the C1-C6 bond within the ring, leading to various acylium ions.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 183 | [C11H21NO]+• | Molecular Ion (M+•) |
| 86 | [CH2=N(CH2CH3)2]+ | α-Cleavage at C2-CH2 bond |
| 154 | [M - C2H5]+ | Loss of an ethyl radical from the amine |
| 98 | [C6H10O]+• | Cleavage of the C2-CH2 bond (cyclohexanone radical cation) |
Note: These predictions are based on general fragmentation principles and data from analogous structures.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details. To date, the crystal structure of this compound or its salts has not been reported in the public domain, such as the Cambridge Structural Database (CSD).
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would offer unparalleled insight into its solid-state architecture. Key structural features that could be elucidated include:
Conformation of the Cyclohexanone Ring: It would definitively establish whether the ring adopts a chair, boat, or twisted-boat conformation. For substituted cyclohexanones, the chair conformation is typically most stable.
Orientation of Substituents: The analysis would reveal the axial or equatorial positioning of the diethylaminomethyl group at the C-2 position. This is crucial for understanding steric interactions and reactivity.
Intermolecular Interactions: In the crystalline lattice, the presence of hydrogen bonds (if protonated, for instance, as a hydrochloride salt), dipole-dipole interactions, and van der Waals forces would be identified. These interactions govern the packing of molecules in the solid state.
The hydrochloride salt of the compound is often used in synthesis, and its crystalline nature would likely make it a good candidate for X-ray crystallographic studies. georganics.sk
Chromatographic Methods for Purity and Isomer Separation in Research Contexts
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers, which is essential for research and stereoselective synthesis.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like cyclohexanone and its derivatives. nih.govdnacih.com A GC method, typically employing a capillary column with a non-polar or medium-polarity stationary phase (e.g., based on polysiloxanes), could be developed to assess the purity of a sample. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. GC can effectively separate the target compound from starting materials, solvents, and byproducts of its synthesis. When coupled with mass spectrometry (GC-MS), it allows for the identification of these impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and preparative separation. nih.gov For a basic compound like this compound, reversed-phase HPLC would be a common choice.
Purity Analysis: A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) would likely provide good separation of the main compound from any polar or non-polar impurities.
Isomer Separation: Since the compound is chiral, separating its enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for separating stereoisomers of other substituted cyclohexanones. nih.govmdpi.com Alternatively, diastereomeric derivatives could be formed by reacting the racemic amine with a chiral derivatizing agent, followed by separation on a standard achiral HPLC column. mdpi.com
The development of robust chromatographic methods is fundamental for ensuring the quality and stereochemical integrity of this compound used in research settings.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Dimethylaminomethyl)-cyclohexanone hydrochloride |
Theoretical and Computational Studies on 2 Diethylamino Methyl Cyclohexanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical reactivity and properties. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. researchgate.net
For 2-[(Diethylamino)methyl]cyclohexanone, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine key electronic properties. researchgate.netnih.gov These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), typically colored in shades of red, and electron-poor regions (electrophilic sites), shown in blue. For this molecule, the oxygen of the carbonyl group and the nitrogen of the diethylamino group would be expected to be nucleophilic centers. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, orbital interactions, and intramolecular stabilization. It can quantify the delocalization of electron density between filled and vacant orbitals, revealing hyperconjugative interactions that contribute to the molecule's stability. nih.gov
A representative table of calculated electronic properties for a molecule like this compound, derived from DFT calculations, is shown below.
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.9 Debye |
Conformational Analysis via Molecular Mechanics and Density Functional Theory
The flexibility of the cyclohexanone (B45756) ring and the diethylaminomethyl substituent means the molecule can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers.
The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. The this compound substituent can be positioned in either an axial or an equatorial position. Generally, bulky substituents on a cyclohexane (B81311) ring are more stable in the equatorial position to avoid steric hindrance (1,3-diaxial interactions).
Computational methods for this analysis include:
Molecular Mechanics (MM): A fast method used for an initial scan of the potential energy surface to identify a broad range of possible low-energy conformers.
Density Functional Theory (DFT): Used for more accurate geometry optimization and energy calculation of the conformers identified by MM. researchgate.net Studies on similar 2-substituted cyclohexanones confirm that DFT calculations can accurately predict the relative stabilities of different conformers. researchgate.net The analysis would involve rotating the bonds of the side chain to find its most stable orientation relative to the ring.
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Description |
|---|---|---|
| Equatorial Chair | 0.00 | Most stable conformer with the substituent in the equatorial position. |
| Axial Chair | +2.5 | Higher energy due to steric interactions between the axial substituent and axial hydrogens. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could model its formation via the Mannich reaction, which involves cyclohexanone, formaldehyde (B43269), and diethylamine (B46881). oarjbp.com DFT calculations can be used to map the entire reaction pathway. rsc.org
This process involves:
Locating Reactants and Products: The geometries of the reactants and products are optimized to find their lowest energy structures.
Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Algorithms are used to locate this saddle point on the potential energy surface.
Frequency Calculations: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., bond formation or breaking). rsc.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Infrared vibrational frequencies)
Theoretical calculations can predict spectroscopic data with high accuracy, aiding in the structural characterization of compounds.
Infrared (IR) Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. A key vibration for this molecule would be the C=O stretch of the ketone group, typically appearing around 1715 cm⁻¹. Calculated frequencies are often systematically scaled to correct for approximations in the method and to improve agreement with experimental data. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for direct comparison with experimental NMR spectra and can help assign specific signals to each nucleus in the molecule. nih.gov
| Atom Type | Calculated ¹³C Chemical Shift (ppm) (Illustrative) | Calculated ¹H Chemical Shift (ppm) (Illustrative) |
|---|---|---|
| C=O (Carbonyl) | 210.5 | - |
| CH (at position 2) | 55.2 | 2.8 |
| CH₂ (N-CH₂-CH₃) | 47.8 | 2.5 |
| CH₃ (N-CH₂-CH₃) | 12.1 | 1.1 |
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations are often performed on an isolated molecule (in the "gas phase"), a molecule's behavior in solution can be significantly different. Molecular Dynamics (MD) simulations are used to study these environmental effects. nih.govnih.gov
An MD simulation of this compound would involve:
System Setup: A single molecule or an ensemble of molecules is placed in a simulation box filled with explicit solvent molecules (e.g., water, cyclohexane, or methanol). mdpi.comresearchgate.net
Simulation: The forces on each atom are calculated using a force field (a classical mechanics approximation), and Newton's equations of motion are solved to simulate the movement of atoms over time. mdpi.com Simulations typically run for nanoseconds or longer to observe the system's dynamic behavior.
Analysis: The resulting trajectory is analyzed to understand various properties, such as:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. This can be quantified using radial distribution functions.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute (e.g., the carbonyl oxygen) and protic solvents.
Conformational Dynamics: How the presence of a solvent affects the conformational preferences of the molecule. researchgate.net
Such simulations can reveal how solute-solvent interactions influence the molecule's structure, stability, and dynamics in a condensed-phase environment. mdpi.comucl.ac.uk
Non Biological Applications of 2 Diethylamino Methyl Cyclohexanone in Materials Science and Organic Synthesis
Role as a Synthetic Intermediate for Complex Organic Molecules
The bifunctional nature of 2-[(Diethylamino)methyl]cyclohexanone makes it a valuable intermediate in the construction of complex molecular architectures. Its ability to serve as a precursor for both heterocyclic systems and potentially for polymeric materials highlights its synthetic utility.
Precursor in Heterocyclic Synthesis
While direct cyclocondensation reactions involving this compound are not extensively documented, its primary role in heterocyclic synthesis stems from its function as a stable precursor to 2-methylenecyclohexanone (B3058787). Through a process of thermal or base-induced elimination of the diethylamine (B46881) group, this highly reactive α,β-unsaturated ketone is generated in situ. This intermediate is a potent Michael acceptor, readily undergoing conjugate addition with a wide array of binucleophiles to form various heterocyclic scaffolds. researchgate.netresearchgate.net
This strategy is a cornerstone of heterocyclic chemistry, enabling the construction of fused and non-fused ring systems. uniurb.it For instance, reaction with hydrazines can yield pyrazoline derivatives, while condensation with ureas or guanidines can lead to the formation of pyrimidine-based structures. The general applicability of enaminones and related α,β-unsaturated systems in forming diverse heterocycles is well-established. researchgate.netresearchgate.netnih.gov
Table 1: Potential Heterocyclic Systems from this compound via 2-Methylenecyclohexanone Intermediate
| Reactant (Binucleophile) | Resulting Heterocyclic Core |
|---|---|
| Hydrazine | Tetrahydropyrazole |
| Substituted Hydrazines | N-Substituted Tetrahydropyrazoles |
| Urea / Thiourea (B124793) | Dihydropyrimidinone / Dihydropyrimidinethione |
| Guanidine | Aminodihydropyrimidine |
| Malononitrile | Dihydropyridine |
Building Block for Specialty Polymeric Materials
The direct application of this compound as a monomer in polymerization is not well-documented in scientific literature. Standard polymerization techniques like polycondensation require monomers with at least two reactive functional groups (e.g., diols, diamines, or dicarboxylic acids) capable of forming linkages. taylorandfrancis.comresearchgate.net The subject compound, possessing only one ketone and a non-reactive tertiary amine under typical polymerization conditions, does not fit this profile.
However, its structure allows for its use as a building block after chemical modification. The ketone functionality can be transformed into other groups to create a bifunctional monomer suitable for polycondensation. For example, reductive amination of the ketone could yield a diamine, or reduction to an alcohol followed by further reactions could introduce a second reactive site. These tailored monomers could then be incorporated into specialty polymers like polyamides or polyesters, potentially imparting unique properties due to the retained cyclic and aminomethyl substructure. mdpi.commdpi.com
Applications in Catalysis
The dual functionality of this compound suggests its potential application in catalysis, both as an organocatalyst itself and as a ligand for transition metals.
Organocatalysis Utilizing the Amine Functionality
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. clockss.org Molecules that contain both a Brønsted/Lewis basic site and a Lewis acidic/hydrogen-bond donor site can act as powerful bifunctional catalysts. nih.govresearchgate.netmetu.edu.tr
This compound possesses a tertiary amine, which can function as a Brønsted base to deprotonate a pronucleophile, and a ketone carbonyl group, which can act as a Lewis base or hydrogen-bond acceptor to activate an electrophile. clockss.org This structural motif is conceptually similar to well-known bifunctional organocatalysts that facilitate reactions by bringing reactants into close proximity within a chiral environment and activating them simultaneously. While specific studies employing this exact compound as a catalyst are scarce, its inherent functionality makes it a candidate for promoting reactions such as aldol (B89426) or Michael additions. clockss.orgresearchgate.net
Ligand in Transition Metal Catalysis
The structure of this compound is well-suited for it to act as a bidentate ligand in transition metal catalysis. nih.gov It can coordinate to a metal center through the nitrogen atom of the tertiary amine and the oxygen atom of the ketone, forming a stable five-membered chelate ring. The dimethylamino analogue is known to form such complexes. nih.govresearchgate.net
This N,O-ligation can be used to stabilize and modify the electronic and steric properties of various transition metals, leading to catalytically active species. nih.govresearchgate.netnih.gov The resulting metal complexes have potential applications in a wide range of important organic transformations. For example, palladium complexes are workhorses in cross-coupling chemistry, while rhodium and ruthenium complexes are known for their efficacy in hydrogenation and transfer hydrogenation reactions. eurjchem.commdpi.comresearchgate.net
Table 2: Potential Catalytic Applications of this compound-Metal Complexes
| Transition Metal (M) | Potential Catalytic Application |
|---|---|
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck), Dehydrogenation nih.govresearchgate.net |
| Rhodium (Rh) | Hydrogenation, Hydroformylation, Reductive Amination mdpi.com |
| Ruthenium (Ru) | Transfer Hydrogenation, Metathesis eurjchem.com |
| Copper (Cu) | C-N and C-O Coupling, Asymmetric Alkylation nih.gov |
| Nickel (Ni) | Reductive Amination, Cross-coupling nih.govmdpi.com |
Advanced Materials Development
While this compound itself does not possess the extended π-conjugated systems typically associated with advanced materials like those used in nonlinear optics, it serves as a valuable precursor for their synthesis. jhuapl.edu Its functional groups can be used to build larger, electronically active molecules.
A plausible route involves leveraging the reactivity of the α-methylene group adjacent to the ketone. An aldol-type condensation with an aromatic aldehyde could produce a chalcone-like derivative, (E)-2-[(diethylamino)methyl]-6-benzylidenecyclohexanone. This reaction would create a conjugated system incorporating the ketone as an electron-accepting group. The diethylaminomethyl group, being an electron-donating moiety, would complete a "push-pull" electronic structure. Such donor-acceptor π-systems are a prerequisite for second-order nonlinear optical activity, a property essential for applications in optoelectronics and photonics. jhuapl.edu Further molecular engineering could optimize these properties for use in the development of novel functional materials.
Role in Polymerization Initiators or Modifiers
In the realm of polymer synthesis, the initiation and modification of polymerization reactions are critical steps that dictate the final properties of the material. Tertiary amines are known to function as catalysts or accelerators, particularly in ring-opening polymerization processes.
Catalytic Activity in Ring-Opening Polymerization:
This compound is anticipated to act as a catalyst in the polymerization of monomers such as epoxides and benzoxazines. The tertiary amine moiety can initiate the ring-opening of the monomer, leading to the formation of a polymer chain. The mechanism typically involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the cyclic monomer. This generates a zwitterionic intermediate that can then propagate the polymerization by reacting with subsequent monomer units.
The efficiency of such a catalyst is influenced by both steric and electronic factors. The presence of two ethyl groups on the nitrogen atom in this compound introduces more steric hindrance compared to its dimethylamino counterpart. This could potentially modulate the rate of polymerization, offering a means to control the reaction kinetics.
Chain Transfer and Modification:
Beyond initiation, aminomethylated compounds can also act as chain transfer agents or modifiers in certain polymerization systems. The presence of the cyclohexanone (B45756) ring could introduce specific physical and chemical properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical strength.
| Potential Role in Polymerization | Underlying Mechanism | Influencing Factors |
| Catalyst/Accelerator | Nucleophilic ring-opening of monomers (e.g., epoxides) by the tertiary amine. | Steric hindrance from diethylamino group; basicity of the nitrogen atom. |
| Polymer Modifier | Incorporation of the cyclohexanone moiety into the polymer backbone or as a side group. | Reactivity of the ketone group; reaction conditions. |
Application in Functional Coatings
Functional coatings are designed to provide specific properties to a surface, such as corrosion resistance, enhanced adhesion, or altered aesthetic appearance. The chemical structure of this compound makes it a candidate for inclusion in various coating formulations, particularly those based on epoxy and polyurethane systems.
Curing Agent for Epoxy Resins:
Tertiary amines are widely used as curing agents or accelerators for epoxy resins. The lone pair of electrons on the nitrogen atom of this compound can catalyze the anionic polymerization of the epoxy resin, leading to a cross-linked, durable network. The reaction involves the opening of the epoxide ring, followed by the formation of ether linkages.
The rate of curing and the final properties of the cured epoxy can be tailored by the structure of the amine accelerator. The diethylamino group in the subject compound, in comparison to a dimethylamino group, might offer a different curing profile due to its steric bulk, potentially leading to a longer pot life and altered network structure.
Component in Polyurethane Formulations:
Cyclohexanone-based derivatives, such as cyclohexanone-formaldehyde resins, have been utilized in the synthesis of polyurethanes. These resins can be modified to incorporate reactive groups that can participate in the polyurethane chemistry. It is plausible that this compound could be used as a building block or an additive in polyurethane coatings. The tertiary amine can also catalyze the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane formation.
| Coating Application | Function of this compound | Potential Benefits |
| Epoxy Coatings | Curing agent or accelerator. | Control over curing kinetics; modification of final coating properties. |
| Polyurethane Coatings | Catalyst for isocyanate-polyol reaction; potential reactive component. | Tailoring of reaction rates; incorporation of specific functionalities. |
Future Research Directions and Challenges in the Chemistry of 2 Diethylamino Methyl Cyclohexanone
Development of Novel and Sustainable Synthetic Routes
The traditional Mannich reaction, while effective, often relies on catalysts and solvents that pose environmental concerns. thaiscience.info A significant challenge and a primary direction for future research is the development of green and sustainable synthetic routes for 2-[(diethylamino)methyl]cyclohexanone and related compounds. This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign catalysts and solvents. benthamdirect.com
Current research has demonstrated the viability of several green approaches for Mannich reactions. benthamdirect.com Task-specific ionic liquids, for instance, can function as both catalyst and solvent, offering high yields and the potential for recycling and reuse over multiple cycles without significant loss of activity. thaiscience.info Other promising catalytic systems include Lewis acids like bismuth triflate and metal complexes, which can facilitate the reaction under mild conditions. organic-chemistry.orgmdpi.com Organocatalysts, such as those derived from proline and other amino acids, represent a metal-free alternative that can promote asymmetric synthesis. mdpi.comrsc.org
Future work will likely focus on optimizing these systems and exploring new catalysts. The use of solid-supported and immobilized catalysts is a particularly attractive strategy, as it simplifies product purification and catalyst recovery, aligning with the principles of sustainable chemistry. rsc.org Furthermore, exploring solvent-free conditions or the use of water as a reaction medium presents a significant opportunity to reduce the environmental footprint of the synthesis. mdpi.com
Table 1: Comparison of Modern Catalytic Systems for Mannich Reactions
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Ionic Liquids | [C3SO3Hnhm]HSO4 | Room Temperature, Ethanol (B145695) | Recyclable, High Yield, Mild Conditions thaiscience.info | Can be expensive, Potential viscosity issues thaiscience.info |
| Lewis Acids | Bismuth Triflate, InCl₃, ZnI₂ | Aqueous or Alcoholic Media | High Yields, Can be Diastereoselective organic-chemistry.orgmdpi.com | Metal contamination, Catalyst recovery |
| Nanocatalysts | Fe₃O₄@PEG-SO₃H | 80 °C, Solvent-free | High Efficiency, Magnetic separation rsc.org | Potential for leaching, Scalability |
| Organocatalysts | Proline, Quinidine Thiourea (B124793) | Room Temperature | Metal-free, Enantioselective organic-chemistry.org | Higher catalyst loading may be needed |
Exploration of Untapped Reactivity Pathways
The chemical structure of this compound, featuring both a ketone and a tertiary amine, makes it a versatile building block for organic synthesis. researchgate.net While its basic reactivity is understood, there remain significant opportunities to explore untapped reaction pathways. The β-amino ketone moiety is a precursor to a variety of valuable chemical structures. fiveable.me
Future research should systematically investigate:
Stereoselective Reductions: The reduction of the carbonyl group can lead to the formation of 1,3-amino alcohols. Developing highly stereoselective reduction methods would provide access to specific diastereomers, which are valuable chiral synthons for the synthesis of complex molecules.
Elimination Reactions: Deamination of the aminomethyl group can generate 2-methylenecyclohexanone (B3058787), a reactive α,β-unsaturated ketone. nih.gov This enone is a valuable intermediate that can participate in a range of conjugate addition and cycloaddition reactions, providing a pathway to highly functionalized cyclohexanone (B45756) derivatives.
Reactions at the α'-Position: The carbon atom on the other side of the carbonyl group (C6) also possesses acidic protons. Exploring selective enolate formation and subsequent alkylation or other electrophilic additions at this position, while the aminomethyl group is present, could lead to novel disubstituted cyclohexanone derivatives.
Ring Transformations: The bifunctional nature of the molecule could be exploited in ring-expansion or ring-contraction reactions under specific conditions, potentially leading to the synthesis of novel heterocyclic or carbocyclic systems. The presence of the ketone and amino groups allows for potential intramolecular cyclization reactions to form heterocyclic compounds. fiveable.me
Expansion of Non-Biological Applications
While Mannich bases are extensively studied for their biological activities, their application in materials science and agrochemistry is a promising and less-explored frontier. nih.govderpharmachemica.comoarjbp.com Future research should focus on leveraging the unique chemical properties of this compound and its analogues for non-biological purposes.
Corrosion Inhibition: Mannich bases have shown significant promise as corrosion inhibitors for various metals, particularly steel, in acidic environments. bohrium.comclausiuspress.com The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective film that prevents corrosion. oarjbp.comnih.gov Future work could involve synthesizing derivatives of this compound and evaluating their performance, aiming to develop highly effective, environmentally friendly corrosion inhibitors for industrial applications such as in the oil and gas industry. bohrium.comacs.orgnih.gov The effectiveness of these inhibitors is influenced by their concentration and molecular structure. bohrium.comnih.gov
Table 2: Performance of Selected Mannich Bases as Corrosion Inhibitors for Steel
| Inhibitor | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Multi-Mannich Base (MBT) | CO₂ Saturated 3% NaCl | 90.4 | nih.gov |
| N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chloride (DTZA) | 15% Lactic Acid | 97.56 | acs.orgnih.gov |
| Imidazoline Mannich Base | N/A | N/A | clausiuspress.com |
Polymer and Resin Chemistry: The reactivity of the amine and ketone functionalities suggests potential use in polymer science. nih.gov The compound could act as a monomer or a cross-linking agent in the synthesis of novel polymers. Its derivatives could also be used as additives in paints and coatings. derpharmachemica.com
Agrochemicals: Certain Mannich bases have been investigated as plant growth regulators. derpharmachemica.compublish.csiro.autnau.ac.in The structural features of this compound could be modified to design new, potent, and selective agents for agricultural use, such as growth retardants or inhibitors. tnau.ac.in
Advanced Computational Design of Analogues
Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. nih.gov Applying these methods to this compound can guide the synthesis of analogues with enhanced properties for specific applications.
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of analogues and their functional properties, such as corrosion inhibition efficiency. bohrium.com By identifying key molecular descriptors (e.g., electronic and steric properties), QSAR models can predict the performance of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and interaction mechanisms of the molecule. For instance, DFT can be used to model the adsorption of inhibitor molecules on a metal surface, elucidating the mechanism of corrosion inhibition at an atomic level. It can also be used to predict reaction pathways and transition states, aiding in the exploration of untapped reactivity.
Molecular Docking: While typically used in drug design, molecular docking simulations can be adapted to model the interaction of analogues with other targets. For example, in the design of new polymers, docking could be used to predict how a monomer based on this compound might interact with a growing polymer chain or a catalytic site.
By integrating these computational approaches, researchers can move from a trial-and-error discovery process to a more rational, targeted design of novel analogues of this compound with superior performance in a range of non-biological applications.
Q & A
Q. What are the common synthetic routes for 2-[(Diethylamino)methyl]cyclohexanone, and what factors influence the choice of method?
- Methodological Answer : Two primary approaches are used:
- Enamine Synthesis : Reacting cyclohexanone with diethylamine via enamine intermediates under acidic conditions (e.g., acetic anhydride or p-toluenesulfonic acid) . This method leverages the nucleophilic addition of amines to ketones, followed by cyclization.
- Biocatalytic Methods : Enzymatic reduction or hydroxylation using catalysts like baker’s yeast or P-450 monooxygenase, which offer high enantioselectivity and eco-friendly conditions .
- Factors : Catalyst availability, enantiomeric purity requirements, scalability, and reaction time.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Resolves structural features like the diethylamino group (δ 1.0–1.5 ppm for CH3, δ 2.5–3.0 ppm for N-CH2) and cyclohexanone protons (δ 2.1–2.4 ppm for carbonyl-adjacent CH2) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities using high-resolution instruments like TOF-LC-MS .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .
Q. How can researchers optimize purification of this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Employ solvents like methanol or ethanol, leveraging solubility differences at low temperatures .
- Distillation : For high-purity demands, fractional distillation under reduced pressure minimizes thermal decomposition .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile amines or ketones .
- PPE : Nitrile gloves and lab coats to prevent skin contact, which can cause irritation .
- Spill Management : Absorb with diatomaceous earth and decontaminate with ethanol .
Q. How does the diethylamino group influence the reactivity of cyclohexanone derivatives?
- Methodological Answer :
- Electronic Effects : The amine acts as an electron donor, increasing nucleophilicity at the carbonyl carbon, facilitating reactions like Michael additions .
- Steric Effects : Bulky diethyl groups may hinder reactions at the cyclohexanone ring, requiring optimized conditions (e.g., elevated temperatures) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?
- Methodological Answer :
- DFT Calculations : Model transition states and intermediates using software like Gaussian. For example, B3LYP/6-31G** optimizes geometries and predicts activation energies for enamine formation .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing reaction databases .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for biocatalytically synthesized this compound?
- Methodological Answer :
- Chiral HPLC : Validate ee using chiral stationary phases (e.g., amylose derivatives) .
- Kinetic Analysis : Compare enzyme activity under varying pH/temperature to identify optimal conditions for reproducibility .
- Meta-Studies : Cross-reference datasets from multiple sources to identify methodological biases (e.g., substrate concentration effects) .
Q. How can researchers mitigate byproduct formation during the enamine synthesis of this compound?
- Methodological Answer :
- Condition Optimization : Lower reaction temperatures (0–5°C) reduce aldol condensation byproducts .
- Catalyst Screening : Replace traditional acids with milder catalysts (e.g., pyrrolidine) to minimize side reactions .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. What are the challenges in scaling up enzymatic synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Enzyme Stability : Immobilize enzymes on solid supports (e.g., silica nanoparticles) to enhance reusability .
- Solvent Systems : Use biphasic systems (e.g., water/MTBE) to improve substrate solubility and product recovery .
- Cost-Benefit Analysis : Compare batch vs. continuous flow reactors to balance yield and operational costs .
Q. How does the stereochemistry of this compound impact its utility in chiral ligand design?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction .
- Coordination Studies : Test enantiomers in asymmetric catalysis (e.g., hydrogenation) to correlate stereochemistry with catalytic efficiency .
- Molecular Dynamics : Simulate ligand-receptor interactions to predict enantioselectivity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
